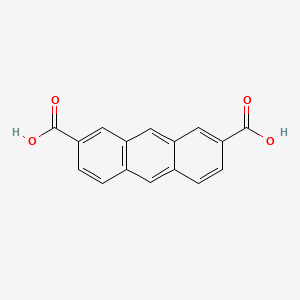

Anthracene-2,7-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-10-2-4-12(16(19)20)7-14(10)8-13(9)6-11/h1-8H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFWXUBHWPKQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=CC(=C3)C(=O)O)C=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for Anthracene 2,7 Dicarboxylic Acid

Established Synthetic Pathways and their Mechanistic Elucidation

Traditional methods for the synthesis of anthracene-2,7-dicarboxylic acid have been well-established, providing reliable, albeit sometimes lower-yielding, routes to the target molecule. These pathways often involve multi-step sequences, including acylation, oxidation, and hydrolysis reactions.

Friedel-Crafts Acylation and Subsequent Oxidative Transformations

A cornerstone in the functionalization of the anthracene (B1667546) core is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution typically involves the diacylation of anthracene with a reagent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2,7-diacetylanthracene. researchgate.net The reaction's regioselectivity is a critical aspect, with the 2,7-substitution being the thermodynamically controlled product, particularly when the reaction is conducted in solvents like nitrobenzene (B124822). researchgate.net In contrast, using ethylene (B1197577) chloride as the solvent can lead to kinetically controlled products, namely 1,6- and 1,7-diacetylanthracene. researchgate.net

The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile, attacking the electron-rich anthracene ring. sigmaaldrich.com Subsequent to the acylation, the acetyl groups are oxidized to carboxylic acid functionalities. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium. Careful control of reaction conditions, such as temperature and oxidant concentration, is crucial to maximize the yield (typically 45–55%) and minimize the formation of byproducts like anthraquinone (B42736) derivatives.

| Parameter | Condition | Rationale |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion electrophile. organic-chemistry.org |

| Acylating Agent | Acetyl Chloride | Provides the acetyl group for substitution onto the anthracene ring. |

| Solvent | Nitrobenzene | Favors the formation of the thermodynamically stable 2,7-isomer. researchgate.net |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Oxidizes the acetyl groups to carboxylic acids. |

| Temperature (Acylation) | 0–5°C | Minimizes side reactions and byproduct formation. |

Diels-Alder Cycloaddition Strategies for Precursor Formation and Hydrolysis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming cyclic compounds, offers a regioselective route to precursors of this compound. orientjchem.orgyoutube.com This [4+2] cycloaddition reaction typically involves reacting anthracene with a suitable dienophile, such as maleic anhydride (B1165640), in a high-boiling solvent like xylene. This reaction leads to the formation of a bicyclic adduct.

The endo rule generally governs the stereoselectivity of the initial adduct formation. Subsequent hydrolysis of the anhydride functionality within the adduct, usually under basic conditions with an aqueous sodium hydroxide (B78521) solution followed by acidification, yields the desired dicarboxylic acid. This strategy offers good regiochemical control, favoring the 2,7-substitution pattern, and is scalable. However, challenges include the potential for competing polymerization at elevated temperatures and the need for purification via column chromatography to isolate the pure product.

Ester Hydrolysis of Anthracene-2,7-dicarboxylate Precursors

A high-purity route to this compound involves the hydrolysis of its corresponding diester precursors, such as dimethyl anthracene-2,7-dicarboxylate. This method is often favored for its high yield (90-95%) and the purity of the final product. The synthesis of the precursor typically begins with the conversion of anthracene-2,7-dicarbonyl chloride to the dimethyl ester by treatment with methanol.

The subsequent and final step is the saponification of the dimethyl anthracene-2,7-dicarboxylate. This is achieved by refluxing the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl) to precipitate the dicarboxylic acid. This method's primary challenge lies in the efficient recovery of methanol, particularly on an industrial scale.

Halogenation and Elimination-Based Synthetic Approaches

An alternative synthetic strategy involves the introduction of halogen atoms onto the anthracene core, which then serve as leaving groups in a subsequent carboxylation or elimination-carboxylation sequence. One patented method describes the bromination of anthracene using a mixture of hydrobromic acid and acetic acid in the presence of paraformaldehyde to produce 2,7-dibromoanthracene. Subsequent treatment with sodium ethoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) can then be employed to form the dicarboxylic acid through an elimination-based mechanism. This approach offers moderate yields, typically in the range of 60-65%, with regiochemical control being a key challenge.

Advanced Metal-Catalyzed Synthetic Protocols

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. In the context of this compound synthesis, palladium-catalyzed reactions have emerged as powerful tools.

Palladium-Catalyzed C-H Activation and Cyclization Methodologies

Palladium-catalyzed C-H activation has become a prominent strategy for the synthesis of complex aromatic systems. nih.gov One notable approach involves the use of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a ligand to facilitate the tandem C-H activation and cyclization of suitable precursors. nih.gov For instance, the reaction of a diphenyl carboxylic acid with an acrylate (B77674) in the presence of a palladium catalyst can lead to the formation of the anthracene core. nih.gov The carboxylic acid group acts as a traceless directing group, guiding the regioselectivity of the C-H activation and is subsequently lost as carbon dioxide during the reductive elimination step that releases the anthracene product and regenerates the catalyst. nih.gov

Researchers have optimized these reactions by screening various parameters, including bases, solvents, and additives. For example, the use of potassium carbonate as a base in t-amyl alcohol has been shown to provide high yields in the condensation of diphenyl carboxylic acid with ethyl acrylate. nih.gov These advanced methodologies offer a more direct and atom-economical route to substituted anthracenes, including precursors for this compound.

| Catalyst System | Ligand | Base | Solvent | Key Feature |

| Pd(OAc)₂ | PPh₃ | - | - | Efficient for synthesizing tetracyclic benz[a]anthracene frameworks. nih.gov |

| Pd(OAc)₂ | Amino acid-derived ligand | K₂CO₃ | t-amyl OH | High yield for tandem transformation using carboxylic acids as traceless directing groups. nih.gov |

Cobalt-Catalyzed Cyclotrimerization Strategies for Anthracene Derivatives

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for constructing six-membered rings, and cobalt complexes are effective catalysts for this transformation. nih.gov This strategy can be employed to build the anthracene core from simpler, appropriately substituted precursors.

One notable approach involves the cobalt-catalyzed cyclotrimerization of a diyne with a monoyne. nih.gov To achieve a 2,7-disubstituted anthracene pattern, a 1,4-disubstituted benzene (B151609) bearing two propargyl groups could theoretically be reacted with an alkyne. For instance, the cyclotrimerization of a 1,4-bis(propargyl)benzene derivative with bis(trimethylsilyl)acetylene (B126346) (BTMSA), catalyzed by a cobalt complex like cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), would yield a 2,7-bis(trimethylsilyl)-substituted 9,10-dihydroanthracene. Subsequent oxidation/aromatization using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) would lead to the corresponding substituted anthracene. nih.govbeilstein-journals.org The trimethylsilyl (B98337) groups can then be converted to carboxylic acids through further chemical transformations.

Research has demonstrated the utility of this method for producing complex substitution patterns that are otherwise difficult to access. For example, 2,3,6,7-halogenated anthracenes have been successfully synthesized using cobalt-catalyzed cyclotrimerization of the corresponding bis(propargyl)benzenes with BTMSA, followed by halodesilylation and oxidation. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov This highlights the potential of cobalt-catalyzed cyclotrimerization for achieving specific regiochemical outcomes on the anthracene framework.

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | [2+2+2] Cycloaddition of alkynes | nih.gov |

| Common Catalysts | CpCo(CO)₂, CoCl₂/Zn | nih.govbeilstein-journals.org |

| Precursors for 2,7-Substitution | 1,4-disubstituted benzene with two alkyne functionalities, cyclized with a third alkyne | nih.govbeilstein-journals.org |

| Key Steps | 1. Cyclotrimerization to form dihydroanthracene core 2. Oxidation/Aromatization (e.g., with DDQ) | nih.govbeilstein-journals.org |

| Demonstrated Feasibility | Synthesis of complex patterns like 2,3,6,7-tetrahaloanthracenes proves the principle of regioselectivity | beilstein-journals.orgnih.gov |

Rhodium-Catalyzed Oxidative Coupling Reactions

Rhodium catalysts have emerged as powerful tools for the synthesis of substituted aromatic compounds through C-H activation and oxidative annulation reactions. While several rhodium-catalyzed methods exist for constructing the anthracene scaffold, achieving the specific 2,7-substitution pattern often depends heavily on the design of the starting materials.

One established method is the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. nih.gov For instance, the reaction of a 2-naphthylboronic acid with two equivalents of an alkyne can lead to a 1,2,3,4-tetrasubstituted anthracene. However, this approach does not directly yield a 2,7-disubstituted product.

Another strategy involves the rhodium-catalyzed oxidative benzannulation of N-adamantoyl-1-naphthylamines with internal alkynes. researchgate.net This reaction also tends to produce substitution patterns different from the desired 2,7-isomer. More recent developments have shown the rhodium(III)-catalyzed oxidative annulation of arylindoles with alkynes using molecular oxygen as the oxidant, demonstrating the ongoing innovation in this field. mdpi.com

To synthesize this compound using these methodologies, one would need to design specific, pre-functionalized starting materials that direct the annulation to form the 2,7-pattern. For example, a suitably substituted benzene or naphthalene (B1677914) derivative undergoing a double C-H activation and annulation could potentially lead to the target scaffold. While the direct application for 2,7-dicarboxylic acid synthesis is not explicitly detailed in current literature, the versatility of rhodium catalysis suggests this as a plausible, albeit challenging, research direction.

Gold/Bismuth-Catalyzed Cyclization Processes

Gold catalysis, particularly the activation of alkynes, has become a prominent method for constructing complex molecular architectures under mild conditions. nih.gov A key strategy for anthracene synthesis is the gold-catalyzed intramolecular cyclization of o-alkynyldiarylmethanes. nih.govacs.org

In this approach, an o-alkynyldiarylmethane precursor undergoes a cyclization reaction, typically catalyzed by a gold(I) salt such as AuCl or AuCl₃, to form the anthracene ring system. The reaction demonstrates high flexibility and tolerance for various functional groups. acs.org To obtain this compound, the synthesis would require a specifically substituted o-alkynyldiarylmethane. This precursor would feature a carboxyl group (or a precursor like an ester) at the para-position of the phenyl ring and another at the meta-position of the alkynyl-bearing aryl ring. The subsequent gold-catalyzed cyclization would then generate the desired 2,7-disubstituted anthracene framework.

Bismuth salts have also been shown to catalyze similar transformations. For example, bismuth(III) triflate (Bi(OTf)₃) can promote the cycloisomerization of o-alkynyldiarylmethanes to yield substituted anthracenes. beilstein-journals.org These reactions proceed through a Friedel-Crafts-type mechanism and offer an alternative to gold-based catalysts.

| Catalyst System | Reaction | Key Features | Reference |

|---|---|---|---|

| Gold(I) or Gold(III) | Cyclization of o-alkynyldiarylmethanes | Mild reaction conditions, broad substrate scope, high functional group tolerance. | nih.govacs.org |

| Bismuth(III) triflate | Cycloisomerization of o-alkynyldiarylmethanes | Alternative to gold catalysts, proceeds via Friedel-Crafts type mechanism. | beilstein-journals.org |

Regioselective Functionalization Strategies for this compound

Direct functionalization of the parent anthracene molecule is a common and practical route to obtaining this compound. The key challenge lies in controlling the regioselectivity of the electrophilic substitution, as the 9 and 10 positions are kinetically favored. However, the 2,7-disubstituted product can be obtained as the thermodynamically stable isomer under specific conditions.

A primary method is the Friedel-Crafts diacylation of anthracene. Reacting anthracene with excess acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as nitrobenzene leads to the formation of 2,7-diacetylanthracene. researchgate.net While other isomers like 1,6- and 1,7-diacetylanthracene may form as kinetically controlled products, the 2,7-isomer is the most thermodynamically stable and can be obtained as the major product under equilibrating conditions. researchgate.net The two acetyl groups can then be oxidized to carboxylic acid groups using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield this compound.

An alternative regioselective route involves the bromination of anthracene. Treatment of anthracene with reagents like HBr-acetic acid and paraformaldehyde can yield 2,7-dibromoanthracene. This di-halogenated intermediate can then be converted to the dicarboxylic acid through methods such as lithium-halogen exchange followed by carboxylation with carbon dioxide, or via palladium-catalyzed carbonylation reactions.

| Method | Reagents | Intermediate Product | Key Principle | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anthracene, Acetyl Chloride, AlCl₃, Nitrobenzene | 2,7-Diacetylanthracene | Thermodynamic product control | researchgate.net |

| Halogenation | Anthracene, HBr/Acetic Acid, Paraformaldehyde | 2,7-Dibromoanthracene | Regioselective bromination |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. Evaluating the synthesis of this compound through this lens reveals areas for improvement and highlights the advantages of modern catalytic methods.

Catalysis vs. Stoichiometric Reagents : The transition metal-catalyzed methods (Co, Rh, Au) discussed in sections 2.3.2-2.3.4 are inherently greener than classical stoichiometric reactions. Catalytic processes reduce waste by using small amounts of a catalyst that can be recycled, fitting the 9th principle of green chemistry. researchgate.net In contrast, the traditional Friedel-Crafts acylation requires a stoichiometric or even excess amount of AlCl₃, which is corrosive and generates significant acidic waste during workup. researchgate.net

Atom Economy : The [2+2+2] cyclotrimerization reactions are highly atom-economical, as most or all of the atoms from the reactants are incorporated into the final product. This aligns with the 2nd principle of green chemistry.

Safer Solvents and Conditions : Traditional Friedel-Crafts reactions often use hazardous chlorinated solvents or nitrobenzene. researchgate.net Research into greener alternatives includes the use of ionic liquids, which can act as both catalyst and solvent and are often recyclable. researchgate.net Furthermore, some modern catalytic reactions can be performed under milder conditions, and even in aqueous media, significantly reducing energy consumption and environmental impact. nih.gov

Reduction of Derivatives : The direct C-H functionalization approaches, such as those being developed with rhodium and palladium catalysts, aim to avoid the use of pre-functionalized substrates, thereby reducing the number of synthetic steps and potential for waste generation, in line with the 8th principle of green chemistry.

Use of Safer Reagents : The oxidation of 2,7-diacetylanthracene often employs strong, hazardous oxidants like KMnO₄. Future research could focus on developing greener oxidation systems, perhaps using catalytic amounts of a metal with a terminal oxidant like molecular oxygen or hydrogen peroxide, which produce only water as a byproduct.

By applying these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Advanced Spectroscopic and Structural Characterization Techniques in Anthracene 2,7 Dicarboxylic Acid Research

Molecular Spectroscopy for Electronic and Vibrational Dynamics

Molecular spectroscopy provides invaluable insights into the electronic transitions and vibrational modes of anthracene-2,7-dicarboxylic acid, which are fundamental to its optical and electronic properties.

UV-Visible absorption and steady-state emission spectroscopies are primary tools for characterizing the electronic transitions in anthracene (B1667546) derivatives. The absorption spectrum of anthracene compounds typically displays a structured band between 340 and 420 nm, which is attributed to the S₀→S₁ (π→π*) transition of the anthracene core. nih.gov For anthracene itself, characteristic absorption bands appear at approximately 338, 355, 372, and 392 nm. researchgate.net The introduction of substituents can cause a bathochromic (red) shift in these absorption bands. For instance, the absorption of 9-phenylanthracene (B14458) is red-shifted by about 20 nm compared to unsubstituted anthracene. nih.gov

The fluorescence emission of anthracene derivatives is also a key characteristic. While many anthracene compounds are highly emissive, the emission can be quenched in both solution and the solid state. nih.gov However, oxidation of certain derivatives can lead to intense blue emission. nih.gov The emission spectra of substituted anthracenes can show broad, unstructured bands. For example, some thiophosphoranyl anthracenes exhibit emission wavelengths peaking between 462–480 nm, extending up to 550 nm. nih.gov In the solid state, a further bathochromic shift of 20 to 30 nm is often observed compared to the emission in solution. nih.gov The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also a critical parameter. For example, anthracene in cyclohexane (B81311) has a fluorescence quantum yield of 0.36.

Below is a table summarizing the typical absorption and emission characteristics of anthracene derivatives.

| Spectroscopic Parameter | Typical Wavelength Range (nm) | Notes |

| UV-Visible Absorption (S₀→S₁) | 340 - 420 | Structured band characteristic of the anthracene core. nih.gov |

| Steady-State Emission | 460 - 550 | Can be broad and unstructured; subject to solvent and solid-state effects. nih.gov |

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes, providing insights into the excited-state dynamics of molecules. uniklinikum-jena.deedinst.com This method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.deedinst.com By constructing a histogram of these arrival times, the fluorescence decay profile can be determined with picosecond resolution. edinst.combecker-hickl.com

TCSPC is instrumental in understanding processes that affect the excited state, such as fluorescence quenching and energy transfer. The fluorescence lifetime can be influenced by the molecular environment and the presence of quenching agents. For instance, studies on anthracene have shown that its fluorescence lifetime can be quenched by various molecules, and TCSPC is used to quantify this effect. researchgate.net The lifetimes of substituted anthracenes are typically in the nanosecond range, characteristic of singlet-state fluorescence emission. nih.gov Biexponential decays are sometimes observed, indicating the presence of multiple excited-state species or complex decay pathways. researchgate.net

The table below illustrates the kind of data obtained from TCSPC experiments on anthracene derivatives.

| Derivative | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Conditions |

| Generic Anthracene Derivative | ~1-10 ns | - | Typical singlet-state fluorescence. nih.gov |

| Quenched Anthracene | < 1 ns | - | In the presence of a quenching agent. researchgate.net |

| Complex System | Varies | Varies | Biexponential decay may be observed. researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes within a molecule. In the context of this compound, FTIR is crucial for confirming the presence of the carboxylic acid groups and studying intermolecular interactions, particularly hydrogen bonding.

The FTIR spectrum of a carboxylic acid is characterized by a strong, broad O-H stretching band typically found in the range of 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. The exact positions of these bands can provide information about the strength and nature of hydrogen bonding. For example, in the solid state, carboxylic acids often form hydrogen-bonded dimers, which leads to a downshift and broadening of the O-H stretch and a slight downshift of the C=O stretch compared to the monomeric form. Studies combining FTIR with X-ray diffraction have been used to elucidate the nature of hydrogen bonding in anthracene carboxylic acid derivatives. researchgate.net

Key vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Indicates the presence of the carboxylic acid and provides information on hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | ~1700 (sharp) | Confirms the carboxylic acid functional group. |

| C-H Aromatic Stretch | ~3000 - 3100 | Characteristic of the anthracene core. |

| C=C Aromatic Stretch | ~1400 - 1600 | Characteristic of the anthracene core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure of this compound and its derivatives.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by their position on the anthracene ring and the electronic effects of the carboxylic acid substituents. For naphthalene-2,7-dicarboxylic acid, the acidic protons of the carboxylic acids appear as a singlet at δ 13.24 ppm in DMSO-d₆, while the aromatic protons appear as a singlet at δ 8.80 ppm and another singlet at δ 8.12 ppm. rsc.org The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carboxyl carbons which typically appear in the range of 160-180 ppm.

NMR is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound or its conversion into other derivatives. For example, the oxidation of 2,7-diacetylanthracene to this compound can be followed by observing the disappearance of the acetyl proton signals and the appearance of the carboxylic acid proton signal in the ¹H NMR spectrum.

A representative table of expected NMR data for a dicarboxylic acid substituted anthracene is shown below.

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 12.0 - 14.0 | Carboxylic Acid Protons (in DMSO-d₆) rsc.org |

| ¹H | 7.5 - 9.0 | Aromatic Protons rsc.org |

| ¹³C | 160 - 180 | Carboxyl Carbons |

| ¹³C | 120 - 140 | Aromatic Carbons |

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing a definitive picture of the crystal structure.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular and supramolecular structure of crystalline materials. For this compound, SCXRD can reveal crucial details about its solid-state packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a significant role in the material's physical properties, including its solubility and charge transport characteristics.

The table below summarizes the type of information that can be obtained from SCXRD studies.

| Structural Information | Description |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. mdpi.com |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions. mdpi.com |

| Coordination Geometry | In coordination compounds, the arrangement of ligands around the metal center. |

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for the characterization of bulk crystalline materials derived from this compound. It is a cornerstone method for verifying the formation of crystalline MOFs and for confirming phase purity. In the context of MOF synthesis, where reactions can sometimes yield amorphous byproducts or multiple crystalline phases, PXRD provides critical information on the success of a synthesis and the bulk uniformity of the product. acs.orgrsc.org

When novel materials are synthesized, the experimental PXRD pattern is compared to a pattern calculated from single-crystal X-ray diffraction (SXRD) data. A match between the peak positions and relative intensities confirms that the bulk synthesized material is the same as the single crystal chosen for structural analysis. Furthermore, PXRD is instrumental in situations where materials, particularly those produced through mechanochemical or solvent-free grinding methods, are not suitable for single-crystal analysis. rsc.org In these cases, the crystal structure can sometimes be determined directly from high-quality powder data.

The technique is also used to assess the stability of the framework after solvent removal or exchange and during post-synthetic modifications. In research involving isomers of anthracene dicarboxylic acid, such as 2,6-ADCA and 9,10-ADCA, PXRD has been used to characterize the resulting zirconium-based MOFs, confirming the formation of highly crystalline structures that are isostructural with well-known frameworks. vt.edu For distinguishing between different polymorphic forms of a compound, PXRD can be paired with other analytical methods like thermogravimetric analysis (TGA).

| Information Derived from PXRD | Application in this compound Research |

|---|---|

| Phase Identification | Confirms the formation of the desired crystalline MOF or COF structure and identifies any crystalline impurities. |

| Crystallinity Assessment | Evaluates the degree of crystallinity of the bulk material. Broad peaks may indicate nanocrystalline or partially amorphous material. vt.edu |

| Unit Cell Parameter Determination | Allows for the determination of the lattice parameters of the crystal structure, which can be used for structural verification. |

| Structural Stability | Monitors the integrity of the crystalline framework after activation processes (e.g., heating, solvent exchange) or exposure to different chemical environments. |

| Polymorph Identification | Distinguishes between different crystal packing arrangements (polymorphs) of the same chemical compound. |

Advanced Microscopy Techniques for Morphological Analysis (e.g., SEM, TEM in MOF/COF studies)

Advanced microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the morphological analysis of materials synthesized using this compound. While PXRD confirms bulk crystallinity, SEM and TEM provide direct visualization of the crystal size, shape, and surface topology. vt.edursc.org

SEM is widely used to study the external morphology of MOF and COF crystals. It provides high-resolution images of the particle surfaces, revealing details about their shape, size distribution, and aggregation state. For instance, in studies involving isomers of anthracene dicarboxylic acid as linkers for zirconium-based MOFs, SEM analysis showed that the choice of linker directly influenced the final crystal morphology. vt.edu

TEM operates by passing a beam of electrons through an ultrathin sample, offering much higher resolution than SEM. It can reveal information about the internal structure of the material, including the visualization of pores and lattice fringes, confirming the ordered, porous nature of the frameworks at the nanoscale.

The morphology of the final material can be influenced by various synthetic parameters, such as the choice of solvent, temperature, reaction time, and the use of modulators. These microscopy techniques are crucial for understanding how these conditions can be tuned to control the final product's physical form, which is often critical for its application.

| Microscopy Technique | Key Findings in Anthracene Dicarboxylic Acid-based MOFs | Reference |

|---|---|---|

| Scanning Electron Microscopy (SEM) | MOFs synthesized with 9,10-ADCA and 2,6-ADCA formed highly crystalline, well-defined octahedral shaped crystals. | vt.edu |

| Scanning Electron Microscopy (SEM) | A MOF synthesized with 1,4-ADCA resulted in the formation of large rod-shaped crystals, demonstrating morphological dependence on the linker isomer. | vt.edu |

| Scanning Electron Microscopy (SEM) | Used to investigate the microstructure of electrodes formulated with copper-carboxylate MOFs, revealing how the extent of the in situ reaction affects morphology. | rsc.org |

| Transmission Electron Microscopy (TEM) | Provides high-resolution imaging to visualize the internal pore structure and crystalline lattice of MOF/COF materials. | researchgate.net |

In Situ Spectroscopic Investigations of this compound Reactivity

In situ spectroscopic techniques are powerful tools for investigating the reactivity of materials derived from this compound in real-time, under reaction conditions. These methods provide dynamic information about structural changes, guest-host interactions, and reaction mechanisms that cannot be obtained from ex situ (post-reaction) analysis alone.

A prominent example of such a technique is in situ X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAS is element-specific and can probe the local electronic structure and coordination environment of metal centers within a MOF during a chemical process. rsc.org For example, in situ XAS has been used to monitor the time evolution of the coordination structure of platinum ions as they are adsorbed into UiO-66 type MOFs, revealing the kinetics and mechanism of the interaction. nih.gov This type of analysis is directly relevant for understanding the catalytic or separation processes involving MOFs built from this compound.

Another powerful method is in situ X-ray diffraction, often performed using high-intensity synchrotron radiation. This technique allows for the real-time monitoring of changes in the crystalline structure of a MOF during processes like gas adsorption. nih.gov Studies have successfully used in situ single-crystal XRD to elucidate the precise binding geometries of gases like nitric oxide and carbon monoxide within the pores of MOFs, providing fundamental insights into gas storage and separation mechanisms. nih.gov Similarly, the in situ formation of copper-carboxylate MOFs on an electrode surface has been followed using XRD, linking the reaction extent to the material's electrochemical performance. rsc.org While direct in situ spectroscopic studies on this compound itself are not widely reported, these advanced methods are critical for understanding the behavior and function of the complex materials it is used to construct.

| In Situ Technique | Type of Investigation | Information Obtained | Relevance to this compound Materials |

|---|---|---|---|

| In Situ X-ray Absorption Spectroscopy (XAS) | Guest-Host Interaction | Monitors changes in the metal's oxidation state and local coordination environment during ion uptake. rsc.orgnih.gov | Elucidates mechanisms for catalysis or ion separation in MOFs. |

| In Situ Synchrotron X-ray Diffraction (XRD) | Gas Adsorption | Determines the precise binding sites and geometries of guest molecules within the MOF pores under gas flow. nih.gov | Provides fundamental understanding for designing materials for gas storage and separation. |

| In Situ X-ray Diffraction (XRD) | Electrochemical Reaction | Tracks structural changes and phase transformations of an electrode material during battery charge/discharge cycles. rsc.org | Helps understand structure-property relationships for energy storage applications. |

Computational and Theoretical Investigations of Anthracene 2,7 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT has proven to be a powerful tool for elucidating the ground-state electronic structure of anthracene-2,7-dicarboxylic acid. These calculations offer insights into the molecule's preferred geometry, conformational possibilities, and the distribution of its molecular orbitals.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic behavior of this compound. The HOMO and LUMO energy levels and their spatial distributions dictate the molecule's electron-donating and electron-accepting capabilities, respectively. In typical polycyclic aromatic hydrocarbons like anthracene (B1667546), both the HOMO and LUMO are delocalized π-orbitals spread across the aromatic core. The presence of carboxylic acid groups, being electron-withdrawing, can modulate the energy levels of these frontier orbitals. This modulation is crucial for the design of materials for electronic applications, as the HOMO-LUMO gap is a key determinant of the material's conductivity and optical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is the workhorse for investigating the behavior of molecules upon photoexcitation. For this compound, these calculations are essential for understanding its photophysical properties and predicting its performance in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

TD-DFT calculations allow for the prediction of absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. The oscillator strength of these transitions, which is also a calculated quantity, determines the intensity of the corresponding spectral bands. For anthracene derivatives, the characteristic absorption bands in the UV-visible region correspond to π-π* transitions. The calculated spectra can be compared with experimental data to validate the computational methodology and to assign the nature of the observed electronic transitions.

The surrounding medium can significantly influence the photophysical properties of a molecule. TD-DFT calculations can incorporate solvent effects through various models, such as the Polarizable Continuum Model (PCM). These models simulate the dielectric environment of the solvent, allowing for the prediction of solvatochromic shifts (changes in absorption or emission spectra with solvent polarity). For a molecule like this compound, with its polar carboxylic acid groups, the interaction with polar solvents can stabilize the excited states to a different extent than the ground state, leading to shifts in the spectral bands.

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The geometry of this excited state is often different from that of the ground state. TD-DFT can be used to perform geometry optimizations on the excited-state potential energy surface to find the minimum energy geometry of the excited state. This relaxation process is a key step that precedes fluorescence. The energy difference between the vertically excited state and the relaxed excited state geometry contributes to the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. Understanding these relaxation pathways is crucial for predicting the efficiency and color of light emission.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior and intermolecular interactions of this compound in various environments. While direct MD studies on this compound are not extensively reported, the principles and methodologies can be inferred from simulations of analogous systems, such as other dicarboxylic acids and aromatic molecules. These simulations provide critical insights into phenomena like self-assembly, aggregation, and interactions with solvent molecules and ions.

The aggregation behavior of dicarboxylic acids in aqueous solutions is a key area of investigation. For instance, all-atom MD simulations of similar molecules, like 2-pyrone-4,6-dicarboxylic acid, have demonstrated that acid dissociation significantly influences aggregation in the presence of ions. chemrxiv.org Such studies reveal that ion-mediated interactions can either promote the formation of larger, less structured aggregates or facilitate ordered stacking, depending on the nature of the ions present. chemrxiv.org In the context of this compound, MD simulations could predict how pH and the ionic strength of a solution would affect its solubility and tendency to form aggregates, which is crucial for applications in materials science and biological systems.

Coarse-grained molecular dynamics (CGMD) simulations offer a way to study larger systems over longer timescales, which is particularly useful for investigating self-assembly processes. mdpi.com This approach has been used to explore the assembly of carboxylic acid-containing compounds at interfaces, providing insights into the orientational and conformational dynamics that govern the formation of ordered structures. mdpi.com For this compound, CGMD could be employed to model its behavior in complex environments, such as at the interface of a solid surface and a liquid, which is relevant for its use in organic electronics and sensor applications.

Table 1: Key Insights from MD Simulations of Analogous Systems

| Simulated System | Key Findings | Relevance to this compound |

| 2-pyrone-4,6-dicarboxylic acid in ionic solutions | Acid dissociation and ion type dictate aggregation behavior and aggregate structure. chemrxiv.org | Predicts how solution conditions will affect the self-assembly and solubility of this compound. |

| Carboxylic acid collectors at a coal/water interface | The position of the carboxyl group influences the assembly process and the structure of the resulting molecular film. mdpi.com | Suggests that the 2,7-substitution pattern will lead to specific self-assembly motifs and interfacial behavior. |

| Small colloidally aggregating molecules | MD simulations can successfully predict the aggregation propensity of diverse small molecules in explicit solvent. nih.gov | Provides a framework for computationally screening the aggregation potential of this compound and its derivatives. |

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the reaction mechanisms of this compound at an electronic level. These calculations provide detailed information about the energetics of reactants, products, and transition states, as well as the electronic structure changes that occur during a chemical transformation.

One of the most studied reactions of anthracene derivatives is photodimerization, a [4+4] cycloaddition that occurs upon exposure to ultraviolet light. Quantum chemical modeling can reveal the preferred stereochemistry of the dimer and the energy barriers associated with the reaction pathway. For the related anthracene-2,6-dicarboxylic acid, enantioselective photodimerization has been achieved using a chiral template, a process that can be modeled to understand the non-covalent interactions responsible for the stereochemical control. rsc.org

Furthermore, the oxidation and reduction of this compound are key reactions that can be computationally investigated. DFT calculations can predict the redox potentials and identify the most likely sites for electron transfer. For instance, the oxidation of the anthracene core to form quinone-like structures can be modeled to understand the reaction thermodynamics and kinetics. Similarly, the reduction of the carboxylic acid groups to alcohols can be studied to assess the feasibility and selectivity of different reducing agents.

The esterification of this compound is another important reaction for which quantum chemical modeling can provide valuable insights. By calculating the energies of the reactants, intermediates, and products, the reaction mechanism can be mapped out, and the catalytic effect of an acid or base can be quantified. This is particularly relevant for the synthesis of derivatives with tailored properties.

Table 2: Application of Quantum Chemical Modeling to Reaction Mechanisms

| Reaction Type | Computational Method | Key Insights |

| Photodimerization | TD-DFT | Elucidation of excited state potential energy surfaces, identification of key intermediates, and prediction of product stereochemistry. rsc.org |

| Oxidation | DFT | Determination of reaction energetics, identification of the most reactive sites, and prediction of oxidation products. |

| Esterification | DFT | Calculation of reaction energy profiles, modeling of catalytic effects, and prediction of reaction feasibility. |

Computational Approaches for Structure-Property Relationships in this compound Derivatives

A significant area of computational research is the establishment of structure-property relationships, which aims to predict the properties of new molecules based on their chemical structure. For derivatives of this compound, these approaches are crucial for designing materials with specific electronic, optical, or charge-transport characteristics.

DFT and TD-DFT are workhorse methods for predicting the properties of individual molecules. For example, these methods have been used to study how the position of carboxylic acid groups on the anthracene core affects the molecule's photophysical properties. researchgate.netscispace.com Such studies have shown that the substitution pattern influences the energies of the frontier molecular orbitals (HOMO and LUMO), the nature of electronic transitions, and the resulting absorption and emission spectra. researchgate.netscispace.com

Computational studies on anthracene-based dyes for dye-sensitized solar cells (DSSCs) have demonstrated how the introduction of different donor and acceptor groups can be used to tune the electronic properties and improve device performance. semanticscholar.orgopen.ac.ukresearchgate.net These studies often involve calculating key parameters such as the HOMO-LUMO gap, the intramolecular charge transfer characteristics, and the predicted light-harvesting efficiency. By systematically modifying the structure of the dye, for instance by creating amide or ester derivatives of this compound, computational models can guide the synthesis of more efficient materials.

The application of anthracene dicarboxylates as electrode materials in batteries is another area where computational modeling is proving invaluable. For example, studies on disodium (B8443419) anthracene-9,10-carboxylate have utilized computational methods to understand the relationship between the crystal structure and the material's performance as an anode in sodium-ion batteries. rsc.org Similar approaches could be applied to derivatives of this compound to predict their suitability for energy storage applications.

Table 3: Predicted Properties of Anthracene-Based Derivatives from Computational Studies

| Derivative Class | Predicted Property | Computational Method | Relevance |

| Anthracene-based dyes with donor-acceptor motifs | HOMO/LUMO energies, absorption spectra, light-harvesting efficiency. semanticscholar.orgresearchgate.net | DFT, TD-DFT | Design of efficient sensitizers for dye-sensitized solar cells. semanticscholar.orgopen.ac.ukresearchgate.net |

| Substituted anthracene dicarboxylates | Redox potentials, charge transport properties. | DFT | Screening of potential organic electrode materials for batteries. rsc.org |

| Anthracene dicarboxamides and esters | Electronic and photophysical properties. ontosight.ai | DFT, TD-DFT | Development of novel fluorescent probes and electronic materials. |

Applications of Anthracene 2,7 Dicarboxylic Acid in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking metal ions or clusters with organic ligands. vt.edu The modular nature of their synthesis allows for the tuning of their pore size and chemical properties for specific applications. researchgate.net Carboxylic acids are a commonly used class of ligands for the construction of MOFs. researchgate.net

Anthracene-2,7-dicarboxylic acid can serve as a dicarboxylate linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups on the rigid anthracene (B1667546) backbone can coordinate with metal ions to form extended porous networks. While research has been conducted on various isomers of anthracene dicarboxylic acid as linkers in MOF synthesis, such as the 2,6- and 1,4-isomers, detailed studies on MOFs synthesized specifically with the 2,7-isomer are less common in the literature. vt.edu The general principle involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions to yield the crystalline MOF structure. The geometry of the linker, in this case, the linear nature of the 2,7-disubstituted anthracene, can influence the resulting framework topology.

The inherent photophysical properties of the anthracene core make anthracene-based dicarboxylic acids attractive for the design of luminescent MOFs. The luminescence in such MOFs can originate from the organic linker itself, or from linker-to-metal or metal-to-linker charge transfer processes. The coordination of the ligand to different metal ions can tune the emissive properties. rsc.org While there is extensive research on luminescent MOFs constructed from other anthracene dicarboxylic acid isomers, specific examples detailing the synthesis and luminescent properties of MOFs using exclusively this compound are not widely reported. The general strategy for creating such materials involves selecting a suitable metal center that, upon coordination with the anthracene-2,7-dicarboxylate linker, results in a framework that exhibits fluorescence.

The structure and topology of a MOF are determined by the coordination geometry of the metal-containing secondary building units (SBUs) and the connectivity and geometry of the organic linker. rsc.org Different combinations of metal nodes and organic linkers can lead to a wide variety of network topologies. rsc.org For instance, studies on other anthracene-based dicarboxylic acids have yielded MOFs with various topologies, such as the fcu and acs topologies observed in MOFs synthesized with 4,4'-(9,10-anthracenediyl)dibenzoic acid. rsc.org The linear disposition of the carboxylate groups in this compound suggests its potential to form linear connections between metal nodes, which could lead to specific and predictable network topologies. However, detailed crystallographic studies and topological analysis of MOFs constructed solely from this compound are not extensively documented in the reviewed literature.

MOFs can be designed to have catalytically active sites, either at the metal nodes, the organic linkers, or through encapsulated guest species. The porous structure allows for the diffusion of substrates and products. For example, Zn-based MOFs have been shown to catalyze the fixation of carbon dioxide into epoxides to form cyclic carbonates. acs.org While this demonstrates the potential of MOFs in catalysis, specific studies detailing the catalytic applications of MOFs synthesized from this compound are not prominent in the available literature. The development of such catalytic MOFs would involve the incorporation of catalytically active metal centers or functional groups within the framework.

MOFs can be designed to be redox-active by using organic linkers or metal nodes that can undergo reversible oxidation and reduction processes. nih.gov This property is of interest for applications in energy storage and electrocatalysis. A notable example of a redox-active MOF derived from this compound is Cu(2,7-AQDC), where 2,7-AQDC is 2,7-anthraquinone dicarboxylic acid. researchgate.net In this MOF, both the copper ions and the anthraquinone-based linker exhibit redox activity. researchgate.net This material has been investigated as a cathode material for lithium-ion batteries. researchgate.net

The electrochemical performance of Cu(2,7-AQDC) in a lithium battery has been reported, showcasing the coexistence of metal and ligand redox activities. researchgate.net

Table 1: Electrochemical Performance of Cu(2,7-AQDC) MOF

| Parameter | Value |

| Initial Specific Capacity | 147 mAh g⁻¹ |

| Capacity after 50 cycles | 100 mAh g⁻¹ |

| Coulombic Efficiency after 50 cycles | 70% |

| Current Density | 1 mA g⁻¹ |

| Voltage Window | 1.7-4.0 V |

This table was generated based on the data found in the text. researchgate.net

This example demonstrates that the incorporation of a redox-active derivative of this compound into a MOF can lead to materials with potential applications in energy storage, where both the metal center and the organic linker participate in the electrochemical processes. researchgate.net

Covalent Organic Frameworks (COFs)

This compound serves as a valuable building block in the construction of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with ordered structures. The rigid, planar, and aromatic nature of the anthracene core, combined with the reactive carboxylic acid groups at the 2 and 7 positions, allows for its integration as a linker molecule in creating extended, two-dimensional or three-dimensional networks.

Influence of Anthracene Moiety on COF Electronic and Optical Properties

The incorporation of the anthracene moiety into COF architectures has a profound impact on their electronic and optical properties. The extended π-conjugated system of the anthracene core is the primary contributor to these characteristics.

Electronic Properties: The delocalized π-electrons within the anthracene unit facilitate charge transport throughout the COF structure. This inherent conductivity makes anthracene-based COFs promising candidates for applications in organic electronics. bohrium.com The electronic properties can be further tuned by modifying the anthracene core or by the choice of co-building blocks in the COF synthesis. The regular, crystalline arrangement of the anthracene units within the COF can lead to enhanced charge carrier mobility compared to amorphous polymers. bohrium.com

Optical Properties: Anthracene derivatives are known for their strong fluorescence. researchgate.net When integrated into a COF, the anthracene units can impart photoluminescent properties to the material. The emission characteristics of the COF can be influenced by the degree of π-stacking and the specific interactions between the anthracene linkers within the ordered framework. Density Functional Theory (DFT) studies on anthracene-containing polymers have shown that the band gap, which determines the absorption and emission of light, can be controlled by the structure and length of the polymer chain. epa.gov This tunability is crucial for developing materials for applications such as chemical sensing and light-emitting devices.

Photoreactivity and Thermally Reversible Cycloaddition in Anthracene-based COFs

A unique feature of anthracene is its ability to undergo a [4π+4π] photodimerization reaction upon exposure to UV light. rsc.orgnih.gov This reversible cycloaddition can occur between adjacent anthracene units within the layers of a COF. researchgate.net

Upon irradiation with UV light (e.g., 365 nm), the anthracene moieties can form a covalent dimer, which effectively cross-links the layers of the COF. rsc.orgresearchgate.net This process can lead to changes in the material's properties, such as its luminescence and porosity. The dimerization can be reversed by applying heat, which cleaves the newly formed covalent bonds and restores the original anthracene structure. rsc.orgrsc.org This reversible photoreactivity allows for the dynamic control of the COF's structure and properties, opening up possibilities for applications in areas like data storage, responsive materials, and controlled release systems. The activation energy for the thermal isomerization of an anthracene photoisomer back to its original form has been reported to be around 100 kJ mol⁻¹. rsc.org

Organic Electronic Materials

This compound and its derivatives are important components in the field of organic electronics. Their inherent photophysical properties and charge-transport capabilities make them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Development of Organic Light-Emitting Diodes (OLEDs) Utilizing this compound Derivatives

Anthracene derivatives are extensively used in OLEDs, serving various functions from blue-light emitters to charge-transporting materials. researchgate.netrsc.org this compound can be used as a starting material to synthesize more complex derivatives tailored for specific roles within an OLED device. The core properties of anthracene that make it attractive for OLEDs include its high fluorescence quantum yield, which leads to efficient light emission, and its wide bandgap, which is suitable for producing blue light—a key component for full-color displays and white lighting. researchgate.netrsc.org

Researchers have developed a wide array of anthracene derivatives for OLEDs by introducing different functional groups to the anthracene core. rsc.org These modifications can influence the material's thermal stability, solubility, and electroluminescent performance. For example, attaching electron-donating or electron-withdrawing groups can tune the emission color and improve charge injection and transport, ultimately enhancing the efficiency and lifetime of the OLED device. researchgate.net

Table 1: Research Findings on Anthracene Derivatives in OLEDs

| Feature | Description | Research Finding |

|---|---|---|

| Role | Emitting Layer | Anthracene derivatives are widely used as fluorescent emitters, particularly for blue light, due to their high quantum yields. researchgate.net |

| Role | Transport Layer | The anthracene core can be functionalized to create materials for both hole and electron transport layers in OLEDs. rsc.org |

| Tuning | Substituent Effects | The introduction of various substituents to the anthracene skeleton can significantly alter the thermal stability and electroluminescent properties of the resulting OLED. rsc.orgresearchgate.net |

| Efficiency | Triplet-Triplet Annihilation | Certain anthracene derivatives can exhibit delayed fluorescence through triplet-triplet annihilation, which can improve the efficiency of fluorescent OLEDs. researchgate.net |

Application in Organic Field-Effect Transistors (OFETs)

In Organic Field-Effect Transistors (OFETs), the semiconductor layer is the critical component that governs device performance. Anthracene and its derivatives are utilized as p-type (hole-transporting) semiconductor materials in these devices. researchgate.net The ability of the planar anthracene molecules to form ordered π-stacked structures in thin films facilitates efficient charge transport, which is essential for achieving high charge carrier mobility. researchgate.net

The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. Research has shown that modifying the anthracene core, for instance by introducing side chains, can improve the processability and molecular packing of the material, leading to higher mobilities. researchgate.net An asymmetric anthracene derivative, 6-(4-(-2-Ethyl-Octyl)-Phenyl)-2-Phenyl-Anthracene (EOPPA), has demonstrated good thermal stability and mobilities higher than 0.18 cm²/V·s, highlighting the potential of engineered anthracene molecules in high-performance, solution-processed OFETs. researchgate.net this compound can serve as a precursor for creating such advanced semiconductor materials.

Table 2: Properties of an Advanced Anthracene Derivative for OFETs

| Compound | Key Feature | Performance Metric | Thermal Stability |

|---|

| EOPPA | Asymmetric side-chain | Mobility > 0.18 cm²/V·s | Withstands temperatures up to ~225 °C |

Role in Low Band Gap Copolymers for Optoelectronic Devices

This compound and its derivatives are pivotal in the development of low band gap copolymers for advanced optoelectronic devices. The inherent electronic properties of the anthracene core, when incorporated into a polymer backbone, contribute to the creation of materials with tailored energy levels, a crucial factor for efficient organic solar cells (OSCs) and organic field-effect transistors (OFETs).

The strategy often involves the synthesis of donor-acceptor (D-A) copolymers, where the anthracene moiety typically serves as the electron-donating unit. This is beneficial for achieving low-lying Highest Occupied Molecular Orbital (HOMO) energy levels in the resulting copolymers. researchgate.net Such low HOMO levels are advantageous for obtaining high open-circuit voltage (Voc) in bulk heterojunction polymer solar cells. researchgate.net

A notable example involves the synthesis of two novel low band gap D-A copolymers, PPADTBTDI-DMO and PPADTBTDI-8, via Suzuki polymerization. nih.govsigmaaldrich.com These polymers incorporate a 9,10-phenylsubstituted anthracene derivative as the electron-donor unit and a benzothiadiazole dicarboxylic imide (BTDI) as the electron-acceptor unit. nih.govsigmaaldrich.com The resulting copolymers exhibit a low optical band gap (Eg) of 1.66 eV. sigmaaldrich.com Furthermore, they possess low-lying HOMO levels of approximately -5.5 eV and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of around -3.56 eV. sigmaaldrich.com The amorphous nature of these polymers in the solid state, as revealed by X-ray diffraction (XRD) studies, suggests their potential use as electrolytes in optoelectronic devices. sigmaaldrich.com

The research in this area also extends to modifying the isoindigo core to create novel thiophene (B33073) isoindigo monomers, which enhance the planarity of the subsequently synthesized copolymers. core.ac.uk These modifications have led to copolymers with substantially lower band gaps compared to their phenyl isoindigo counterparts. core.ac.uk

| Copolymer | Optical Band Gap (Eg) | HOMO Level | LUMO Level |

| PPADTBTDI-DMO | 1.66 eV | ~ -5.5 eV | ~ -3.56 eV |

| PPADTBTDI-8 | 1.66 eV | ~ -5.5 eV | ~ -3.56 eV |

Polymeric Materials

Functionalization of Polymers with this compound for Specific Research Functions

The functionalization of polymers with this compound and its derivatives allows for the creation of "smart" or functional polymers with a wide array of potential applications. The anthracene moiety can be introduced into polymer chains to impart specific photophysical properties or to act as a reactive site for further modifications.

One area of exploration is the use of anthracene-functionalized polymers as scavengers. For instance, a polymer-supported anthracene has been synthesized for application as a dienophile scavenger. acs.org This demonstrates the utility of incorporating the anthracene structure to create materials with specific chemical reactivity for purification purposes in organic synthesis.

Furthermore, anthracene derivatives can be used to initiate polymerization, leading to polymers with an anthracene core. A library of functionalized poly(2-oxazolines) has been synthesized using 9-(chloromethyl)anthracene (B151802) as an initiator. acs.org This approach allows for the investigation of how the increased aromaticity provided by the anthracene group influences the properties and performance of the resulting polymers in various applications. acs.org The versatility of anthracene derivatives is also highlighted by their use in synthesizing molecules for bioimaging and as chemical probes, where modifications to the anthracene ring are crucial for their function. mdpi.com

Utilization as Dispersants in Colloidal Systems

A significant application of polymers functionalized with anthracene derivatives is in the formulation of dispersants for colloidal systems. The dispersion of nanoparticles, such as carbon black, in liquid media is critical for many industrial applications, and the stability of these dispersions is a key challenge.

Research has demonstrated that poly(2-oxazolines) (POxs) functionalized with anthracene show great potential as dispersants for carbon black in both aqueous and non-aqueous media, such as dodecane. acs.org The dispersion mechanism can involve enthalpy-driven interactions, like π-π stacking between the aromatic surface of the carbon nanoparticles and the anthracene group of the polymer, as well as entropy-driven interactions. acs.org

In a specific study, a library of poly(2-ethyl-2-oxazoline)s (PEtOxs) and poly(2-isostearyl-2-oxazoline)s (PiStOxs) were synthesized. acs.org The PiStOx functionalized with an anthracene derivative exhibited superior performance as a dispersant for carbon black compared to a commercially available dispersant. acs.org This highlights the effectiveness of incorporating the aromatic anthracene structure to enhance the interaction between the polymer and the surface of carbonaceous nanoparticles, thereby preventing aggregation and improving dispersion stability. acs.org

Photophysical and Photochemical Research of Anthracene 2,7 Dicarboxylic Acid

Investigation of Excited-State Properties and Energy Transfer Mechanisms

The introduction of carboxylic acid groups onto the anthracene (B1667546) core significantly influences its electronic and excited-state properties. Research on anthracene-dicarboxylic acids (ADCAs), including the closely related isomer 2,6-ADCA, reveals that the position of these functional groups alters the electronic transitions along the longitudinal and transverse axes of the molecule. researchgate.netscribd.com

Upon photoexcitation, anthracene-2,7-dicarboxylic acid, like other ADCAs, is promoted to an excited singlet state. The geometry of this excited state is crucial in determining the subsequent photophysical and photochemical pathways. Theoretical calculations using Density Functional Theory (DFT) on the 2,6-ADCA isomer suggest that the carboxylic acid groups remain coplanar with the anthracene ring in both the ground and the first excited state. researchgate.netscispace.com This planarity is in contrast to other isomers like 9,10-ADCA, where significant puckering of the anthracene moiety is observed upon excitation. researchgate.netscribd.com The coplanarity in isomers like 2,6-ADCA suggests a rigid structure in the excited state.

The excited-state lifetime and quantum yield are key parameters in understanding the photophysics of these molecules. For instance, the fluorescence lifetime of 2,6-ADCA in tetrahydrofuran (B95107) (THF) is reported to be longer than that of unsubstituted anthracene, indicating that the carboxylic acid groups modify the rates of radiative and non-radiative decay. scribd.com

Energy transfer processes involving anthracene derivatives are well-documented. In the context of appropriately designed systems, such as those involving a donor and an acceptor moiety, photoexcitation of the anthracene unit can lead to Förster Resonance Energy Transfer (FRET) or Dexter energy transfer to a suitable acceptor. The efficiency of this transfer is dependent on the spectral overlap between the emission of the anthracene donor and the absorption of the acceptor, as well as their proximity and relative orientation. While specific studies on energy transfer mechanisms involving this compound as a donor or acceptor are not extensively detailed in the provided results, the fundamental principles of energy transfer in anthracene-based systems would apply.

Table 1: Comparison of Photophysical Properties of Anthracene and 2,6-Anthracenedicarboxylic Acid (in THF)

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) |

| Anthracene | ~356, 375 | ~380, 401, 425 | ~208 | 4.9 ± 0.1 |

| 2,6-ADCA | ~388 | ~419 | ~584 | Longer than anthracene |

Data for 2,6-ADCA is used as a proxy to infer the behavior of the 2,7-isomer based on available literature. scribd.com

Photoinduced Electron Transfer (PET) Mechanisms and their Modulation

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic molecules, including anthracene derivatives. Upon absorption of light, the excited this compound can act as either an electron donor or an electron acceptor, depending on the redox properties of its reaction partner. The carboxylic acid groups, being electron-withdrawing, can modulate the electron density of the anthracene core, thereby influencing its PET characteristics.

In a typical intermolecular PET process, the excited this compound may interact with an electron donor, leading to the formation of the anthracene-2,7-dicarboxylate radical anion and the donor radical cation. Conversely, in the presence of an electron acceptor, the excited anthracene moiety can donate an electron, resulting in the formation of a radical cation. The efficiency of these PET processes is governed by the free energy change (ΔG), which can be estimated using the Rehm-Weller equation.

The modulation of PET in anthracene-based systems can be achieved through various strategies. The solvent polarity plays a crucial role; polar solvents can stabilize the resulting charge-separated species, thus favoring the PET process. nih.gov The presence of electron-donating or electron-withdrawing substituents on the interacting molecules can also be used to tune the driving force for electron transfer. acs.org For instance, in systems designed for photo-induced proton-coupled electron transfer (PCET), the strategic placement of proton donor and acceptor groups in proximity to the anthracene core can facilitate coupled electron and proton transfer events upon photoexcitation. rsc.org

While specific studies detailing the modulation of PET for this compound are limited in the provided results, the general principles derived from studies on other anthracene derivatives, such as (E)-9-(4-nitrostyryl)anthracene, suggest that the extended π-conjugation and the presence of functional groups play a critical role in stabilizing the charge-separated states formed via PET. nih.gov

Photodimerization Reactions of this compound

Anthracene and its derivatives are well-known to undergo [4+4] photodimerization upon irradiation with UV light. This reaction involves the formation of a cycloadduct between two anthracene molecules, linking them at the 9,10- and 9',10'- positions. The photodimerization of this compound is expected to follow this general mechanism, leading to the formation of a dimeric structure with four carboxylic acid groups.

Kinetics and Selectivity of Photodimerization

The kinetics of anthracene photodimerization are typically studied by monitoring the disappearance of the characteristic anthracene absorption spectrum over time upon irradiation. acs.org The reaction generally proceeds from the singlet excited state of the anthracene molecule, which interacts with a ground-state molecule to form an excimer, a transient species that then collapses to the stable photodimer. nih.gov

The selectivity of the photodimerization of substituted anthracenes, such as this compound, can lead to different isomers of the photodimer. For 2-substituted anthracenes, head-to-head (HH) and head-to-tail (HT) isomers can be formed. Studies on 2-anthracenecarboxylic acid have shown that in solution, the head-to-tail dimer is predominantly formed. researchgate.net However, the regioselectivity can be influenced by the reaction medium. For instance, using a water-soluble organic cavitand as a reaction vessel can reverse the selectivity to exclusively yield the head-to-head dimer. researchgate.net

Enantioselective Photodimerization Mediated by Chiral Templates

The photodimerization of achiral anthracene derivatives can be rendered enantioselective by using chiral templates. This approach relies on the formation of a non-covalent complex between the anthracene substrate and a chiral host molecule. The chiral environment of the template then directs the photodimerization to favor the formation of one enantiomer of the chiral photodimer over the other.

Significant success in this area has been achieved with anthracene-2,6-dicarboxylic acid, a close isomer of the title compound. rsc.orgrsc.orgresearchgate.netnih.gov Chiral templates, such as those constructed from C2-symmetric scaffolds, can bind two molecules of the dicarboxylic acid through hydrogen bonding. rsc.orgresearchgate.netnih.gov Upon irradiation, the pre-organized pair of anthracene moieties undergoes photodimerization within the chiral pocket of the template, leading to a high enantiomeric excess (ee) of one of the photodimer enantiomers. rsc.orgrsc.orgresearchgate.netnih.gov For example, enantioselectivities of up to 55% ee have been reported for the photodimerization of anthracene-2,6-dicarboxylic acid mediated by a C2-symmetric chiral template. rsc.orgrsc.orgresearchgate.netnih.gov The enantioselectivity of these reactions can be temperature-dependent, with lower temperatures often leading to higher ee values. nih.gov

Table 2: Enantioselective Photodimerization of Anthracene-2,6-dicarboxylic Acid Mediated by a Chiral Template

| Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 25 | Lower ee |

| -50 | Up to 55% |

Data for 2,6-ADCA is used as a proxy to infer the behavior of the 2,7-isomer based on available literature. rsc.orgrsc.orgnih.gov

Generation of Reactive Oxygen Species and Related Photoreactions (focus on fundamental mechanisms)

Upon absorption of light, anthracene and its derivatives can act as photosensitizers, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻). nih.govresearchgate.net This process is of fundamental importance in photodynamic therapy (PDT), where photosensitizers are used to generate cytotoxic ROS to destroy cancer cells.

The primary mechanism for the generation of singlet oxygen involves the photosensitizer being excited to its singlet excited state (S₁), followed by intersystem crossing (ISC) to the triplet excited state (T₁). The long-lived triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), which is a triplet, to produce excited-state singlet oxygen (¹O₂).

T₁ (Anthracene) + ³O₂ → S₀ (Anthracene) + ¹O₂

Alternatively, the excited photosensitizer can engage in electron transfer reactions with molecular oxygen or other substrates. For example, electron transfer from the excited photosensitizer to oxygen can produce the superoxide radical anion (O₂⁻).

S₁ or T₁ (Anthracene) + O₂ → [Anthracene]⁺• + O₂⁻•

These initially formed ROS can then participate in a cascade of further reactions, leading to the formation of other reactive species like hydroxyl radicals (•OH). nih.gov The generation of ROS by photoexcited anthracene has been shown to cause damage to biomolecules such as DNA and lipids. nih.gov The efficiency of ROS generation is dependent on factors such as the triplet quantum yield of the photosensitizer and the concentration of oxygen in the system. The carboxylic acid groups in this compound are expected to influence the electronic properties and thus the efficiency of intersystem crossing and subsequent ROS generation.

Influence of pH and Solvent Environment on Photophysical Behavior

The photophysical properties of this compound are highly sensitive to the surrounding environment, particularly the pH and the polarity of the solvent. researchgate.netscispace.com The carboxylic acid groups can exist in their protonated (acidic) or deprotonated (basic) forms, and this has a profound effect on the absorption and emission spectra of the molecule.

In a study of anthracene-dicarboxylic acids, it was observed that the three isomers investigated (1,4-ADCA, 2,6-ADCA, and 9,10-ADCA) exhibit very different excited-state properties in basic solutions compared to acidic and neutral solutions. researchgate.netscribd.com For instance, the absorption and emission spectra of these molecules can shift to different wavelengths (hypsochromic or bathochromic shifts) depending on the isomer and the protonation state of the carboxylic acid groups. scispace.com

The polarity of the solvent also plays a significant role. Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission maxima. For some anthracene derivatives, a broad and featureless emission spectrum is observed in polar solvents, which is indicative of excimer formation or strong solute-solvent interactions. The fluorescence quantum yield and lifetime are also highly dependent on the solvent environment, with non-radiative decay pathways often becoming more efficient in polar or protic solvents due to processes like hydrogen bonding. researchgate.net

Table 3: Effect of pH on the Photophysical Properties of Anthracenedicarboxylic Acid Isomers (in DMF)

| Isomer | Condition | Absorption Shift | Emission Shift | Stokes Shift Change |

| 2,6-ADCA | Basic vs. Acidic | Bathochromic | Hypsochromic | Decrease |

| 1,4-ADCA | Basic vs. Acidic | Hypsochromic | Hypsochromic | Decrease |